molecular formula C15H17NO5 B5780443 ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate

ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B5780443
M. Wt: 291.30 g/mol
InChI Key: YJQRHHXXLWDDIC-UHFFFAOYSA-N
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Description

Ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of ester functional groups, which are known for their reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis to release active metabolites that interact with enzymes or receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
  • Methyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate
  • Ethyl 5-[(methoxycarbonyl)oxy]-1H-indole-3-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both ethyl and methoxycarbonyl ester groups enhances its reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 5-methoxycarbonyloxy-1,2-dimethylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-5-20-14(17)13-9(2)16(3)12-7-6-10(8-11(12)13)21-15(18)19-4/h6-8H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQRHHXXLWDDIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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